molecular formula C20H25N5O4 B2482354 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946372-51-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2482354
CAS No.: 946372-51-6
M. Wt: 399.451
InChI Key: DAYLKWQGAANKRI-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Synthesis and Derivatives : The compound has been a subject of synthesis studies, leading to various derivatives with potential therapeutic applications. In one study, novel derivatives with benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines structures were synthesized from visnaginone and khellinone. These compounds exhibited significant COX-1/COX-2 inhibitory activities, analgesic, and anti-inflammatory properties, with some showing high selectivity for COX-2 inhibition (Abu‐Hashem et al., 2020). Another research effort detailed an alternative synthesis route for a related compound, highlighting the chemical versatility and potential for structural modification of this chemical class (Shahinshavali et al., 2021).

Antimicrobial and Antifungal Applications

Antimicrobial Activity : Various derivatives have shown promising antimicrobial and antifungal properties. Synthesized compounds like pyridine derivatives exhibited moderate to significant activity against bacteria and fungi, indicating the potential of this compound and its derivatives in developing new antimicrobial agents (Patel et al., 2011). Additionally, new derivatives with piperazine and triazolo-pyrazine structures were also found to be effective against bacterial and fungal strains after in vitro screening, further underlining the antimicrobial potential of this compound's derivatives (Patil et al., 2021).

Potential in Neurological and Mental Health Research

Dopamine D4 Receptor Ligands : A series of new dopamine receptor D4 ligands derived from the compound were developed, displaying high affinity and selectivity. These ligands were radiolabeled for potential application in imaging studies using positron emission tomography (PET), providing tools for neurological research, especially in studying receptor distribution and density in various conditions (Kügler et al., 2011). Another study synthesized derivatives with dual action at serotonin receptors and the serotonin transporter, aiming at new antidepressant drugs. Some compounds showed promising results in vitro, indicating potential therapeutic applications in mental health (Silanes et al., 2004).

Applications in Cancer and Metabolic Disorder Research

Cancer Cell Line Activity : Derivatives of this compound were synthesized and evaluated against human breast cancer cell lines, showing better anti-proliferative activities than a known drug, suggesting a potential role in developing anticancer therapies (Parveen et al., 2017). In the context of metabolic disorders, derivatives were also evaluated as glucokinase activators, with some showing efficacy in lowering glucose levels in mice, marking their potential in treating hypoglycemic conditions (Song et al., 2011).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-3-27-19-13-18(21-14(2)22-19)24-6-8-25(9-7-24)20(26)23-15-4-5-16-17(12-15)29-11-10-28-16/h4-5,12-13H,3,6-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYLKWQGAANKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.